REACTION_CXSMILES
|
S([O-])([O-])(=O)=O.[Na+].[Na+].[CH3:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][CH:10]=1.S([O-])([O-])(=O)=O.O[NH3+:23].O[NH3+]>>[CH3:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:23])=[CH:11][CH:10]=1 |f:0.1.2,4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].O[NH3+].O[NH3+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
With stirring (20 rpm)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for 21/2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
It is subsequently heated at 125° C. at a pressure of 80 mbar
|
Type
|
WAIT
|
Details
|
held for a further 20 minutes, during which
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
a total of about 480 parts by weight of water are removed by distillation
|
Type
|
DISTILLATION
|
Details
|
The distillation of the nitrile
|
Type
|
TEMPERATURE
|
Details
|
subsequent raising of the jacket temperature to 170° C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |